(R)-Gyramide A Hydrochloride

概要

説明

(R)-ジラムドA塩酸塩は、さまざまな科学分野で大きな可能性を秘めたキラル化合物です。そのユニークな化学構造と特性により、研究や産業用途において注目を集めています。

準備方法

合成経路と反応条件

(R)-ジラムドA塩酸塩の合成には、通常、中間体の調製とその後の最終生成物への変換を含む複数の手順が含まれます。合成経路は、しばしばキラルな前駆体の調製から始まり、アミノ化、環化、塩酸塩形成などの化学反応が続きます。 反応条件には、温度、圧力、特定の触媒の使用が含まれ、最終生成物の高収率と高純度を確保するために慎重に制御されます .

工業生産方法

工業的な設定では、(R)-ジラムドA塩酸塩の生産は、一貫性と効率を確保する最適化されたプロセスを使用して拡大されます。 これらの方法は、多くの場合、大量の反応器、連続フローシステム、高度な精製技術を使用して、バルク量の化合物を生成します .

化学反応の分析

反応の種類

(R)-ジラムドA塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去が含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:ハロゲン)などがあります。 温度、溶媒、pHなどの反応条件は、高い選択性と収率で目的の生成物を得るために最適化されます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、還元反応では化合物の還元された形態が生成される可能性があります .

科学研究における用途

(R)-ジラムドA塩酸塩は、科学研究において、次のような幅広い用途があります。

化学: 複雑な分子の合成におけるキラルなビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: この化合物は、細胞プロセスへの影響や生体分子との相互作用など、潜在的な生物活性について研究されています。

医学: 医薬品開発や薬理学的薬剤としての使用など、その潜在的な治療用途を探る研究が進められています。

科学的研究の応用

Antibacterial Efficacy

The compound has demonstrated potent antibacterial activity against a range of gram-negative and gram-positive bacteria. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : Gyramide A shows MIC values ranging from 10 to 80 µM against various bacterial strains including E. coli, Pseudomonas aeruginosa, and Salmonella enterica .

- Resistance Profiles : Studies indicate that E. coli strains resistant to traditional gyrase inhibitors like ciprofloxacin exhibit minimal cross-resistance to gyramide A. This suggests that gyramide A could be effective against resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the applications of this compound in clinical and laboratory settings:

- In Vitro Studies : Research has shown that gyramide A effectively inhibits the supercoiling activity of DNA gyrase with an IC50 value of approximately 3.3 µM, indicating strong potency as a gyrase inhibitor .

- Bacterial Filamentation : Treatment with gyramide A leads to filamentation in bacterial cells, a phenomenon associated with disrupted cell division processes. This effect is attributed to the drug's ability to induce a SulA-dependent SOS response in E. coli .

- Potential Therapeutic Applications : Given its unique mechanism and efficacy against resistant strains, gyramide A is being investigated as a candidate for developing new broad-spectrum antibiotics that could address the growing issue of antibiotic resistance in clinical settings .

Comparative Data Table

| Property | This compound | Ciprofloxacin | Novobiocin |

|---|---|---|---|

| Target Enzyme | DNA Gyrase | DNA Gyrase | DNA Gyrase |

| Mechanism | Competitive ATPase inhibitor | Stabilizes DNA breaks | Inhibits ATP hydrolysis |

| MIC (E. coli) | 10-80 µM | 0.5-2 µg/mL | 1-4 µg/mL |

| Cross-resistance | Minimal | Common | Common |

| Clinical Trial Status | Preclinical | Approved | Approved |

作用機序

(R)-ジラムドA塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定の用途とその使用状況によって異なります .

類似化合物との比較

類似化合物

(R)-ジラムドA塩酸塩に類似する化合物は次のとおりです。

- (S)-ジラムドA塩酸塩

- (R)-フェニレフリン塩酸塩

- (R)-3-アミノピペリジン塩酸塩

独自性

(R)-ジラムドA塩酸塩は、特定のキラル配置とそれに起因する化学的および生物学的特性により、ユニークです。 この独自性は、他の類似化合物とは異なるさまざまな用途で貴重なものとなっています .

生物活性

(R)-Gyramide A hydrochloride is a novel compound recognized for its significant biological activity, particularly as an inhibitor of bacterial DNA gyrase. This article explores its mechanism of action, efficacy against various bacterial strains, and potential applications in combating antibiotic resistance.

(R)-Gyramide A operates primarily by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication and maintenance. The mechanism involves:

- Competitive Inhibition : Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, which is crucial for the enzyme's function in DNA supercoiling .

- Disruption of DNA Supercoiling : By inhibiting gyrase, gyramide A disrupts the supercoiling of DNA, leading to abnormal chromosome condensation and blocking DNA replication and segregation . This effect is particularly evident in Escherichia coli cells, where treated cells exhibit filamentation and halted growth due to the SOS response activation .

Efficacy Against Bacterial Strains

Research indicates that (R)-Gyramide A exhibits potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound shows MIC values in the low micromolar range against various strains, including E. coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

- Resistance Profiles : Notably, E. coli mutants with reduced susceptibility to gyramide A do not exhibit cross-resistance to other antibiotics such as ciprofloxacin and novobiocin, highlighting its unique action mechanism .

Comparative Data on Biological Activity

The following table summarizes the biological activity of (R)-Gyramide A compared to other known gyrase inhibitors:

| Compound | Target Enzyme | Mechanism of Action | MIC (µM) | Notes |

|---|---|---|---|---|

| (R)-Gyramide A | DNA Gyrase | Competitive ATPase inhibition | 3.3 | Specific for gyrase; no effect on Topo IV |

| Ciprofloxacin | DNA Gyrase | Stabilizes DNA breaks | 0.5 | Broad-spectrum but resistance is common |

| Novobiocin | GyrB/ParE | Competitive ATPase inhibition | 0.25 | Effective against Gram-positive bacteria |

| Aminocoumarins | GyrB | Inhibits ATP hydrolysis | 0.1-1 | Resistance mechanisms are well-studied |

Case Studies

- Study on Efficacy Against MRSA : A study demonstrated that gyramide A effectively inhibited MRSA growth at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as a treatment option in resistant infections .

- In Vivo Testing : In vivo experiments using animal models have shown that gyramide A can reduce bacterial load significantly without noticeable toxicity, indicating a favorable therapeutic index .

- Resistance Mechanisms : Research identified specific mutations in the GyrA subunit associated with reduced susceptibility to gyramide A, offering insights into potential resistance mechanisms that could be targeted in future drug design .

特性

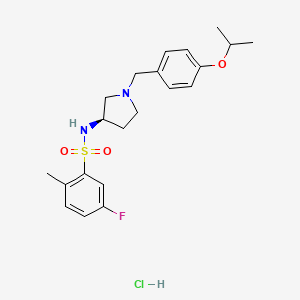

IUPAC Name |

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBXQVGBTVEDP-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。